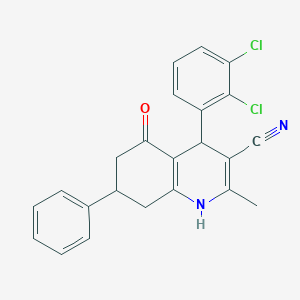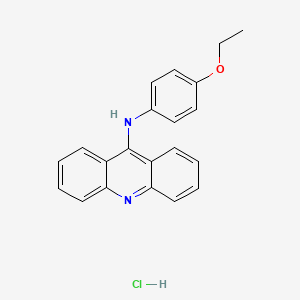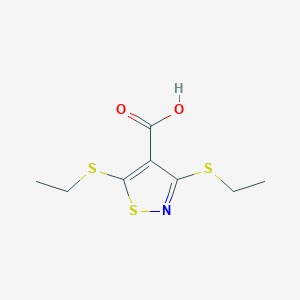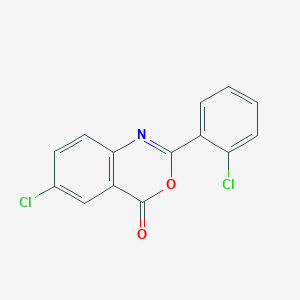![molecular formula C15H15F3N2O3 B4897392 4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide, commonly known as TFB, is a chemical compound that has recently gained prominence in the field of scientific research. TFB is a synthetic compound that is used to study the mechanism of action and biochemical and physiological effects of various biological processes.
Aplicaciones Científicas De Investigación
TFB has a wide range of scientific research applications. It is used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme inhibition, and receptor-ligand interactions. TFB is also used to investigate the biochemical and physiological effects of various compounds, including drugs and natural products.
Mecanismo De Acción
TFB acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition of the enzyme. TFB has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
TFB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting caspase-3. TFB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFB has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B and cathepsin L.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. TFB is stable under a wide range of conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the active site of the protease, making it difficult to study the kinetics of the inhibition. TFB also has low solubility in water, which can limit its use in aqueous assays.
Direcciones Futuras
There are several future directions for the use of TFB in scientific research. TFB can be used to study the mechanism of action of various cysteine proteases, including those involved in neurodegenerative diseases and viral infections. TFB can also be used to investigate the biochemical and physiological effects of various natural products, including those with anticancer and anti-inflammatory properties. Further research is needed to optimize the synthesis and purification of TFB and to develop new assays for studying its mechanism of action.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained prominence in the field of scientific research. It is used to study the mechanism of action and biochemical and physiological effects of various biological processes. TFB acts as a covalent inhibitor of cysteine proteases and has been shown to have a wide range of effects, including inducing apoptosis in cancer cells and inhibiting inflammation. TFB has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including low solubility in water. There are several future directions for the use of TFB in scientific research, including studying the mechanism of action of various cysteine proteases and investigating the effects of natural products.
Métodos De Síntesis
TFB is synthesized by reacting 4-methoxybenzohydrazide with 2-(trifluoroacetyl)-1-cyclopenten-1-yl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TFB. The purity of TFB can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-methoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-23-10-7-5-9(6-8-10)14(22)20-19-12-4-2-3-11(12)13(21)15(16,17)18/h5-8,19H,2-4H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRHYVYPOLGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)

![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)



![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)


![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)